molecular formula C9H7NO2S B7865839 2-(Ethenesulfonyl)benzonitrile

2-(Ethenesulfonyl)benzonitrile

Cat. No.: B7865839
M. Wt: 193.22 g/mol
InChI Key: UGPPDKGSIGPSHG-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)benzonitrile is an organic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzonitrile group substituted with an ethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)benzonitrile typically involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CN+CH2=CHSO2ClC6H4(CN)(SO2CH=CH2)+HCl\text{C}_6\text{H}_5\text{CN} + \text{CH}_2=\text{CHSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{SO}_2\text{CH}=\text{CH}_2) + \text{HCl} C6​H5​CN+CH2​=CHSO2​Cl→C6​H4​(CN)(SO2​CH=CH2​)+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethenesulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the ethenesulfonyl group.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Ethenesulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethenesulfonyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Benzonitrile: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.

    2-(Vinylsulfonyl)benzonitrile: Similar structure but with a vinyl group instead of an ethenesulfonyl group, leading to different reactivity and applications.

Uniqueness: 2-(Ethenesulfonyl)benzonitrile is unique due to the presence of both the nitrile and ethenesulfonyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-ethenylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPPDKGSIGPSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154395-71-7
Record name 2-(ethenesulfonyl)benzonitrile
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